2-{[5-(3,4-dichlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
Description
This compound is a substituted acetamide featuring a 2,2-dimethyl-2H-imidazole core with a 3,4-dichlorophenyl group at position 5 and a sulfanyl bridge linking to an N-(4-fluorophenyl)acetamide moiety. The dichlorophenyl and fluorophenyl substituents may enhance lipophilicity and target binding, while the imidazole ring could contribute to coordination or hydrogen-bonding interactions .
Properties
IUPAC Name |
2-[5-(3,4-dichlorophenyl)-2,2-dimethylimidazol-4-yl]sulfanyl-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2FN3OS/c1-19(2)24-17(11-3-8-14(20)15(21)9-11)18(25-19)27-10-16(26)23-13-6-4-12(22)5-7-13/h3-9H,10H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRLIIKNGUINTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=N1)SCC(=O)NC2=CC=C(C=C2)F)C3=CC(=C(C=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Dichlorophenyl and Acetamide Motifs
Compound A : 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (C₁₉H₁₇Cl₂N₃O₂)
- Key Differences: Replaces the imidazole-sulfanyl group with a dihydro-pyrazol-4-yl ring. Exhibits three distinct conformers in the asymmetric unit due to steric repulsion, with dihedral angles between dichlorophenyl and pyrazolyl rings ranging from 54.8° to 77.5° .
Compound B : N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate
- Key Differences: Contains a pyridyl group instead of the dichlorophenyl-substituted imidazole. The sulfoxide moiety may enhance metabolic stability but reduce membrane permeability compared to thioether-containing analogues .
Substituent Effects on Physicochemical Properties
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